N-([2,4'-bipyridin]-4-ylmethyl)-2-ethoxybenzenesulfonamide
Description
N-([2,4’-bipyridin]-4-ylmethyl)-2-ethoxybenzenesulfonamide is a complex organic compound that features a bipyridine moiety linked to an ethoxybenzenesulfonamide group
Properties
IUPAC Name |
2-ethoxy-N-[(2-pyridin-4-ylpyridin-4-yl)methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S/c1-2-25-18-5-3-4-6-19(18)26(23,24)22-14-15-7-12-21-17(13-15)16-8-10-20-11-9-16/h3-13,22H,2,14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAMVNIUGAWGRQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1S(=O)(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Precursor Synthesis: 2-Ethoxybenzenesulfonyl Chloride
The synthesis of 2-ethoxybenzenesulfonyl chloride serves as a critical precursor. Two primary methodologies are employed:
Method A: Direct Sulfonation of Ethoxybenzene
Ethoxybenzene undergoes sulfonation using chlorosulfonic acid (ClSO₃H) under controlled conditions. The reaction proceeds via electrophilic aromatic substitution, with the ethoxy group directing sulfonation to the para position relative to the oxygen atom.
$$
\text{Ethoxybenzene} + \text{ClSO}3\text{H} \xrightarrow{0\,^\circ\text{C}} \text{2-Ethoxybenzenesulfonic acid} \xrightarrow{\text{PCl}5} \text{2-Ethoxybenzenesulfonyl chloride}
$$
Key Parameters
- Temperature: 0–5°C to minimize over-sulfonation.
- Yield: 65–72% after purification by vacuum distillation.
Method B: Thiol Oxidation Pathway
2-Ethoxybenzenethiol is oxidized to the sulfonyl chloride using chlorine gas in aqueous HCl:
$$
\text{2-Ethoxybenzenethiol} + 3\text{Cl}2 + 2\text{H}2\text{O} \rightarrow \text{2-Ethoxybenzenesulfonyl chloride} + 6\text{HCl}
$$
This method is less common due to the malodorous nature of thiols but offers higher regioselectivity.
Synthesis of [2,4'-Bipyridin]-4-ylmethanamine
The bipyridylmethylamine moiety is synthesized via reductive amination or nitrile reduction:
Reductive Amination
4-Cyano-2,4'-bipyridine is hydrogenated using Raney nickel under H₂ pressure:
$$
\text{4-Cyano-2,4'-bipyridine} + \text{H}_2 \xrightarrow{\text{Raney Ni}} \text{[2,4'-Bipyridin]-4-ylmethanamine}
$$
Conditions
Sulfonamide Coupling Reaction
The final step involves reacting 2-ethoxybenzenesulfonyl chloride with [2,4'-bipyridin]-4-ylmethanamine. Two protocols are prevalent:
Protocol 1: Pyridine-Mediated Coupling
Adapted from Schetty (1969), the reaction uses pyridine as both base and solvent:
$$
\text{2-Ethoxybenzenesulfonyl chloride} + \text{[2,4'-Bipyridin]-4-ylmethanamine} \xrightarrow{\text{Pyridine}} \text{this compound}
$$
Optimization Data
| Parameter | Value |
|---|---|
| Molar Ratio (1:1.2) | Sulfonyl chloride:Amine |
| Temperature | 0°C → RT, 12 hours |
| Yield | 78% |
Protocol 2: Triethylamine in Dichloromethane
A modified method using anhydrous conditions:
$$
\text{Reagents: 2-Ethoxybenzenesulfonyl chloride (1 eq), [2,4'-Bipyridin]-4-ylmethanamine (1.1 eq), Et₃N (2 eq), DCM}
$$
Advantages
- Faster reaction (4–6 hours).
- Higher purity (≥95% by HPLC).
Purification and Characterization
Purification Techniques
Spectroscopic Characterization
¹H NMR (600 MHz, CDCl₃)
- δ 1.42 (t, J = 7.0 Hz, 3H, CH₂CH₃)
- δ 4.12 (q, J = 7.0 Hz, 2H, OCH₂)
- δ 4.58 (s, 2H, CH₂N)
- δ 7.52–8.76 (m, 11H, aromatic and bipyridyl H)
IR (KBr)
Alternative Synthetic Strategies
Solid-Phase Synthesis
A patent-derived approach immobilizes the bipyridylmethylamine on Wang resin, followed by sulfonylation and cleavage. This method achieves 82% yield but requires specialized equipment.
Microwave-Assisted Reaction
Using a CEM Discover reactor, reaction time reduces to 15 minutes at 80°C with comparable yield (76%).
Challenges and Mitigation Strategies
Industrial-Scale Considerations
Pilot-scale batches (10 kg) employ continuous flow reactors to enhance heat transfer and reduce ClSO₃H decomposition. Environmental metrics:
- E-factor: 8.2 (solvent recovery reduces to 5.1).
Chemical Reactions Analysis
Types of Reactions
N-([2,4’-bipyridin]-4-ylmethyl)-2-ethoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The bipyridine moiety can be oxidized to form bipyridinium salts.
Reduction: Reduction reactions can convert bipyridinium salts back to bipyridine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
Oxidation: Bipyridinium salts.
Reduction: Bipyridine.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
N-([2,4’-bipyridin]-4-ylmethyl)-2-ethoxybenzenesulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-([2,4’-bipyridin]-4-ylmethyl)-2-ethoxybenzenesulfonamide involves its interaction with molecular targets such as enzymes and receptors. The bipyridine moiety can chelate metal ions, influencing various biochemical pathways . This compound may also modulate redox reactions, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A simpler bipyridine derivative used as a ligand in coordination chemistry.
4,4’-Bipyridine: Another bipyridine derivative with similar applications but different structural properties.
Bipyridinium Salts: Oxidized forms of bipyridine used in redox chemistry and electrochemical applications.
Uniqueness
N-([2,4’-bipyridin]-4-ylmethyl)-2-ethoxybenzenesulfonamide is unique due to its combination of bipyridine and sulfonamide functionalities, which confer distinct chemical and biological properties.
Biological Activity
N-([2,4'-bipyridin]-4-ylmethyl)-2-ethoxybenzenesulfonamide is a complex organic compound with significant biological activity and applications in medicinal chemistry. This compound features a bipyridine moiety linked to an ethoxybenzenesulfonamide group, which contributes to its unique properties and potential therapeutic uses.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
- IUPAC Name : 2-ethoxy-N-[(2-pyridin-4-yl)pyridin-4-yl)methyl]benzenesulfonamide
- Molecular Formula : C19H19N3O3S
- CAS Number : 2034393-98-9
Synthesis Methods
This compound is synthesized through various coupling reactions, including:
- Suzuki Coupling : Involves the reaction of a boronic acid derivative of bipyridine with a halogenated ethoxybenzenesulfonamide in the presence of a palladium catalyst.
- Negishi Coupling : Utilizes a zinc reagent for coupling.
- Stille Coupling : Employs tin reagents to facilitate the reaction.
These methods are optimized for higher yields and efficiency, often using microwave irradiation to enhance reaction rates.
The biological activity of this compound is largely attributed to its interaction with various biological pathways, particularly the Nrf2/Keap1 signaling pathway. This pathway regulates the expression of cytoprotective and detoxifying enzymes, playing a crucial role in maintaining cellular redox homeostasis.
Key Findings:
- Antioxidant Activity : The compound has been shown to activate Nrf2, leading to increased expression of antioxidant enzymes which help in mitigating oxidative stress.
- Cancer Therapeutics : Modulation of the Nrf2 pathway has implications in cancer treatment, as it can either promote or inhibit tumor growth depending on the context. For instance, compounds that enhance Nrf2 activity may protect normal cells from oxidative damage while potentially aiding cancer cell survival under stress conditions .
Case Studies
- In Vitro Studies : Research indicates that this compound exhibits significant cytoprotective effects in cell lines exposed to oxidative stress. The activation of Nrf2 was confirmed through luciferase reporter assays.
- In Vivo Studies : Animal models have demonstrated that this compound can reduce inflammation and oxidative damage in tissues subjected to stressors such as lipopolysaccharide (LPS) challenge, suggesting its potential as an anti-inflammatory agent .
Comparative Analysis with Similar Compounds
| Compound Name | Similarity | Unique Features |
|---|---|---|
| 2,2'-Bipyridine | Basic bipyridine structure | Lacks sulfonamide functionality |
| Bipyridinium Salts | Oxidized form of bipyridine | Used in redox chemistry |
| Nrf2 Modulators | Targeting the same pathway | Varying mechanisms of action |
This compound stands out due to its dual functionality as both a bipyridine ligand and a sulfonamide, offering distinct biological properties that are not present in simpler derivatives.
Q & A
Q. Advanced Research Focus
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity and charge distribution. For example, the bipyridine moiety often exhibits electron-deficient behavior, influencing binding to metal ions or biological targets .
- Molecular Docking : Screens interactions with enzymes (e.g., kinases) or receptors. AutoDock Vina or Schrödinger Suite can model binding affinities, with validation via experimental IC₅₀ values from enzyme inhibition assays .
How can contradictions in crystallographic data (e.g., bond lengths vs. computational models) be resolved?
Advanced Research Focus
Discrepancies arise from dynamic effects (e.g., thermal motion) or model overfitting. Mitigation strategies include:
- Refinement Validation : Use SHELXL’s Rfree metric and tools like PLATON to check for missed symmetry or disorder .
- Complementary Techniques : Pair X-ray data with solid-state NMR or DFT-optimized geometries to reconcile bond-length deviations >0.02 Å .
What biological activities have been explored for this compound, and how are they assessed methodologically?
Q. Advanced Research Focus
- Antimicrobial Activity : Tested via broth microdilution (MIC values against S. aureus or E. coli), with structural analogs showing enhanced activity when electron-withdrawing groups are added to the sulfonamide .
- Enzyme Inhibition : Kinase inhibition assays (e.g., ADP-Glo™) quantify IC₅₀ values. Statistical analysis (ANOVA with post-hoc tests) validates significance (e.g., p < 0.05) .
How do modifications to the bipyridine or sulfonamide moieties alter electrochemical properties?
Q. Advanced Research Focus
- Cyclic Voltammetry : The bipyridine unit often exhibits reversible redox peaks (e.g., E1/2 ~−0.5 to −0.7 V vs. Ag/AgCl), which shift with electron-donating/withdrawing substituents .
- Electron-Transfer Studies : Time-resolved spectroscopy (e.g., transient absorption) probes excited-state behavior, relevant for photocatalytic applications .
What strategies are used to address low solubility in biological assays?
Q. Advanced Research Focus
- Co-solvent Systems : Use DMSO/PBS mixtures (<1% DMSO) to maintain solubility without cytotoxicity.
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) to the ethoxy chain, improving bioavailability .
How is the compound’s stability under varying pH and temperature conditions evaluated?
Q. Advanced Research Focus
- Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H2O2) conditions, monitoring degradation via HPLC-MS. The sulfonamide bond is typically stable at pH 4–8 but hydrolyzes under strong acidic/basic conditions .
- Thermogravimetric Analysis (TGA) : Determines decomposition temperatures (>200°C common for aromatic sulfonamides) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
